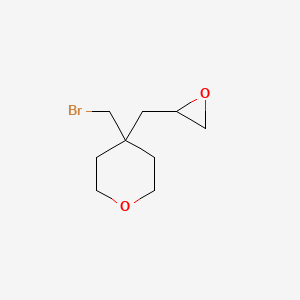

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, also known as BMOMO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMOMO is a member of the epoxide family of compounds, which are known for their reactivity and ability to form covalent bonds with other molecules. In

Mécanisme D'action

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane acts as an electrophile due to the presence of the bromine atom, which is highly reactive towards nucleophiles such as amines and alcohols. When this compound reacts with a nucleophile, the oxirane ring opens and forms a covalent bond with the nucleophile, resulting in the formation of a new compound. The stereochemistry of the product is determined by the configuration of the this compound molecule, which can be controlled through the use of chiral auxiliaries.

Biochemical and Physiological Effects

This compound has not been extensively studied for its biochemical or physiological effects, but it is known to be relatively non-toxic and stable under normal laboratory conditions. However, as with any chemical compound, caution should be exercised when handling this compound, and appropriate safety measures should be taken.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane in lab experiments is its high reactivity and ability to form covalent bonds with other molecules. This makes it a useful tool for the synthesis of complex organic compounds and the production of chiral epoxides. However, one limitation of using this compound is its relatively high cost compared to other reagents, which may limit its use in large-scale industrial applications.

Orientations Futures

There are many potential future directions for research involving 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, including:

1. Development of new chiral auxiliaries for use in the synthesis of enantioselective epoxides.

2. Investigation of the mechanism of this compound-mediated epoxide formation to better understand its reactivity and selectivity.

3. Application of this compound in the synthesis of novel materials with unique properties, such as polymers and nanoparticles.

4. Exploration of the potential biomedical applications of this compound, such as drug delivery and gene therapy.

5. Development of more efficient and cost-effective synthesis methods for this compound and related compounds.

In conclusion, this compound is a valuable chemical compound with many potential applications in various fields of science. Its high reactivity and ability to control the stereochemistry of epoxide formation make it a useful tool for the synthesis of complex organic compounds and the production of chiral epoxides. Further research is needed to fully understand the mechanisms of this compound-mediated reactions and to explore its potential applications in biomedical research and materials science.

Méthodes De Synthèse

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane can be synthesized using a variety of methods, but the most common approach involves the reaction of epichlorohydrin with sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of this compound as a white crystalline solid with a melting point of approximately 60°C. The purity of the compound can be improved through recrystallization or column chromatography.

Applications De Recherche Scientifique

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and biomedical research. One of the most promising applications of this compound is in the synthesis of chiral epoxides, which are important building blocks for the production of pharmaceuticals and agrochemicals. This compound can be used as a chiral auxiliary to control the stereochemistry of epoxide formation, resulting in highly enantioselective products.

Propriétés

IUPAC Name |

4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCIFDAFSQKOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2CO2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)